2-(2-Furylmethoxy)-4-methylaniline
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Overview
Description
2-(2-Furylmethoxy)-4-methylaniline is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a furan ring, a methoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethoxy)-4-methylaniline typically involves the reaction of 2-furylmethanol with 4-methylaniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furylmethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(2-Furylmethoxy)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group can participate in hydrogen bonding and π-π interactions with target molecules, modulating their activity. The aniline moiety can interact with enzymes and receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- 2-(2-Furylmethoxy)aniline
- 4-(2-Furylmethoxy)-2-methylaniline
- 2,5-Dimethylfuran
Comparison: 2-(2-Furylmethoxy)-4-methylaniline is unique due to the specific positioning of the methoxy and aniline groups, which confer distinct chemical and biological properties. Compared to 2-(2-Furylmethoxy)aniline, the presence of the methyl group in this compound can influence its reactivity and interactions with other molecules. Similarly, 4-(2-Furylmethoxy)-2-methylaniline has a different substitution pattern, affecting its chemical behavior .
Biological Activity
2-(2-Furylmethoxy)-4-methylaniline, also known by its CAS number 946774-09-0, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Density : Approximately 1.158 g/cm³
- Boiling Point : Predicted to be around 350.5 °C
- pKa : Approximately 4.88
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways, which may lead to therapeutic effects against certain diseases.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells .
- Antioxidant Activity : It may also function as an antioxidant, reducing oxidative stress within cells .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity :
- Antioxidant Properties :
-
Neuroprotective Effects :
- Some studies have indicated that derivatives of this compound might possess neuroprotective properties, although more research is needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Antitumor Activity Comparison
Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|---|
IMB-1406 | HepG2 | 6.92 | 99.98 |
Sunitinib | HepG2 | 7.60 | 98.61 |
This compound (predicted) | Various | TBD | TBD |
Note: IC50 values for this compound are not yet available but are expected to be comparable based on structural similarities with other tested compounds.
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBHMFDZENNEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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